molecular formula C19H23N3O3 B5510398 9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

カタログ番号 B5510398
分子量: 341.4 g/mol
InChIキー: SLIVNRPYRRIIPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Spirocyclic compounds, such as 9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, are typically synthesized through methods that allow for the construction of complex cyclic systems efficiently. A relevant example is the Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing a novel approach to spirocyclic structures (Reddy, Medaboina, Sridhar, & Singarapu, 2014). Moreover, the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones reveals the versatility of spirocyclic frameworks in accommodating various functional groups (Ahmed et al., 2012).

Molecular Structure Analysis

Spirocyclic compounds exhibit unique molecular geometries, significantly influencing their chemical behavior. The crystal structure analysis of related spirocyclic compounds provides insights into their conformation and intermolecular interactions, crucial for understanding their chemical and physical properties. For instance, the crystal structure of a dioxaspiro derivative coupled with a benzimidazole moiety offers insights into the spatial arrangement and potential reactivity of similar spirocyclic compounds (Zeng, Wang, & Zhang, 2021).

科学的研究の応用

Antihypertensive Properties

Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan class have been prepared and screened for antihypertensive properties, demonstrating significant activity in models such as the spontaneously hypertensive rat. These findings suggest a potential pathway for developing new treatments for hypertension through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Structural and Thermodynamic Studies

Research on derivatives of the 1,5-dioxaspiro[5.5] family has led to detailed structural analyses and thermodynamic property evaluations. For instance, the study of a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative highlighted its crystalline structure and provided insights into its molecular geometry and potential applications in material science (Zeng, Wang, & Zhang, 2021).

Novel Synthetic Approaches

The synthesis of spiroacetals and spiromorpholinotetrahydropyran derivatives through innovative methods like Prins cascade cyclization demonstrates the versatility of compounds within this class for creating complex molecular architectures. These synthetic strategies open new avenues for chemical synthesis and pharmaceutical development (Reddy et al., 2014).

Biological Activity and Therapeutic Potential

Some derivatives of the diazaspiro[5.5]undecane class have shown promise as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, including various respiratory conditions. This highlights the potential therapeutic applications of these compounds in addressing inflammation and immune-related diseases (Norman, 2007).

作用機序

While the specific mechanism of action for “9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol” is not available, pyrazole derivatives have been found to have various biological activities. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

将来の方向性

Pyrazole derivatives are a promising area of research due to their diverse pharmacological effects. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and evaluating their potential as therapeutic agents .

特性

IUPAC Name

(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-17-6-2-13-25-19(17)7-11-21(12-8-19)18(24)15-4-1-5-16(14-15)22-10-3-9-20-22/h1,3-5,9-10,14,17,23H,2,6-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIVNRPYRRIIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)OC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。